2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4/c1-17-9-5-3-2-4-8(9)16-10(17)6-18-7-15-11(13)12(18)14/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLNQCQLVWSNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3C=NC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the condensation of 4,5-dichloro-1H-imidazole with 1-methyl-1H-benzo[d]imidazole in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and the use of catalysts to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₁H₉Cl₂N₃
- Molecular Weight: 248.12 g/mol
- CAS Number: Not specified in the provided data
The compound features a benzimidazole core substituted with a dichloroimidazole moiety. This structural configuration is crucial for its biological activity.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances their antimicrobial properties by increasing lipophilicity and allowing better membrane penetration.
| Compound | Activity | MIC (µg/ml) |
|---|---|---|
| 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole | Antibacterial | TBD |
| Benzimidazole derivative X | Antifungal | 25–62.5 |
| Benzimidazole derivative Y | Antiviral (HCV) | EC50 = 3.0 nM |
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer potential. The compound's ability to interfere with cellular pathways involved in cancer proliferation has been documented. For example, some studies suggest that modifications to the benzimidazole structure can enhance its effectiveness against specific cancer cell lines.
Antiviral Agents
Recent studies have indicated that certain benzimidazole derivatives possess antiviral properties, particularly against hepatitis C virus (HCV). The compound's structural features may facilitate binding to viral proteins, inhibiting their function.
Anti-inflammatory Agents
Benzimidazole derivatives are also being investigated for their anti-inflammatory effects. Research has shown that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by Desai et al. (2014) synthesized a series of benzimidazole derivatives, demonstrating notable antimicrobial activity against various strains with MIC values comparable to standard antibiotics .
- Anticancer Research : A comprehensive review highlighted several studies where benzimidazole derivatives were effective against different cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antiviral Activity : Research published by Youssif et al. (2016) reported on the efficacy of modified benzimidazoles against HCV, showcasing significant inhibition rates compared to traditional antiviral therapies .
Mechanism of Action
The mechanism by which 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include those related to microbial growth inhibition or anti-inflammatory responses .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Imidazole Derivatives
- Steric Effects : The 1-methyl group on the benzoimidazole core reduces conformational flexibility relative to unsubstituted analogs, possibly affecting binding affinity in biological targets .
Physicochemical Properties
- Solubility : The dichloro and methyl groups in the target compound reduce water solubility compared to hydroxylated analogs (e.g., 2-benzyl-4,5-dihydro-1H-imidazole in ), which exhibit better solubility in polar solvents .
- Stability : Dichloroimidazoles are generally stable under acidic conditions but may degrade under prolonged UV exposure due to C–Cl bond photolability .
Biological Activity
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a synthetic compound that incorporates both imidazole and benzimidazole moieties. These structural features contribute to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The compound has the following chemical characteristics:
- IUPAC Name : 2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazol-5-amine
- CAS Number : 1081126-42-2
- Molecular Formula : C12H11Cl2N5
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes involved in metabolic pathways or receptors modulating cellular responses. The inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1) has been highlighted as a significant mechanism by which this compound exerts its antitumor effects.
Antitumor Activity
Research indicates that compounds containing benzimidazole derivatives exhibit potent antitumor properties. The compound has shown effectiveness as an IDO1 inhibitor, which is crucial for tumor immune evasion. In a study by Gupta et al. (2022), benzimidazole analogs demonstrated significant inhibitory activity against IDO1 with an IC50 value of approximately 16 nM in A375 cell lines . This suggests that derivatives of this compound could enhance the efficacy of immunotherapeutic strategies targeting IDO1.
Antimicrobial Activity
The compound's imidazole structure contributes to its antimicrobial properties. Studies have evaluated similar imidazole derivatives against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like Norfloxacin . This positions the compound as a potential candidate for further development in antimicrobial therapies.
Case Study 1: Antitumor Efficacy
In a focused study on the anticancer potential of benzimidazole derivatives, researchers synthesized various compounds and tested their efficacy in vitro against different cancer cell lines. The results indicated that modifications to the benzimidazole structure significantly influenced their potency against cancer cells. For instance, a derivative with enhanced binding affinity to IDO1 showed improved tumor-targeting capabilities and reduced off-target effects .
Case Study 2: Enzyme Inhibition
A comparative analysis of several benzimidazole derivatives revealed that structural modifications could optimize enzyme inhibition. The study highlighted that compounds with specific substituents exhibited superior binding interactions with IDO1, leading to lower IC50 values and increased therapeutic potential .
Data Tables
| Biological Activity | IC50 Value (nM) | Target | Reference |
|---|---|---|---|
| IDO1 Inhibition | 16 | A375 Cell Line | |
| Antimicrobial Activity | Varies | S. aureus, E. coli | |
| FGFR Inhibition | <4.1 | Various Cancer Lines |
Future Directions
The ongoing research into the biological activities of this compound suggests promising avenues for therapeutic development. Further studies are needed to explore:
- The structure-activity relationships (SAR) to optimize potency and selectivity.
- In vivo efficacy and safety profiles in animal models.
- Potential for combination therapies with existing anticancer agents.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A plausible route involves:
- Step 1 : Alkylation of 1-methyl-1H-benzimidazole-2-carbaldehyde (CAS 3314-30-5) with a dichloroimidazole derivative under basic conditions (e.g., KOH/DMSO) to form the methylene bridge .
- Step 2 : Chlorination at the 4,5-positions of the imidazole ring using POCl₃ or PCl₅ under reflux .
- Key Variables : Catalyst choice (e.g., MnO₂ vs. Ru-complexes) significantly impacts yield. For example, MnO₂ in dichloromethane achieves ~85% yield, while Ru-based catalysts in aqueous conditions yield ~70% . Temperature control (50–80°C) and solvent polarity are critical to minimize side reactions like over-chlorination.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at N1, dichloroimidazole protons) . For example, the methylene bridge (CH₂) typically appears as a singlet at δ ~4.5–5.0 ppm.
- X-ray Crystallography : Resolves conformational ambiguities. Dihedral angles between the benzimidazole and imidazole rings (e.g., ~35–70°) confirm non-planar geometries, critical for understanding steric interactions in biological assays .
- IR : Confirms functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electron density. The dichloroimidazole moiety shows high electrophilicity at C2 and C4, making these sites prone to nucleophilic attack .
- Molecular Docking : Predict binding affinities to biological targets (e.g., fungal CYP51). Studies on similar imidazoles suggest hydrophobic interactions dominate, with Cl atoms enhancing binding via halogen bonds .
Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., antifungal activity via microdilution vs. agar diffusion). For example, discrepancies in MIC values for similar compounds may arise from solvent effects (DMSO vs. ethanol) .
- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity. Dichloro substitution enhances membrane permeability but may reduce solubility, complicating dose-response interpretations .
Q. How do crystal packing interactions influence the compound’s stability and solubility?
- Methodological Answer :
- X-ray Analysis : Hydrogen bonds (e.g., C–H⋯O) and π-π stacking between aromatic rings stabilize the lattice. For example, C8–H8B⋯O1 interactions in similar compounds create infinite chains along the b-axis, reducing solubility in polar solvents .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify compatible solvents. Imidazoles with dichloro substituents typically exhibit δD ~18 MPa¹/², favoring dissolution in chlorinated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
